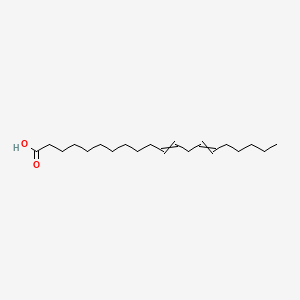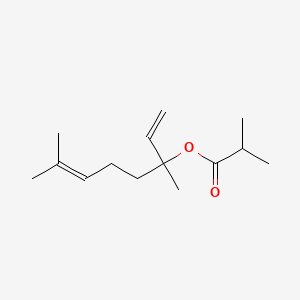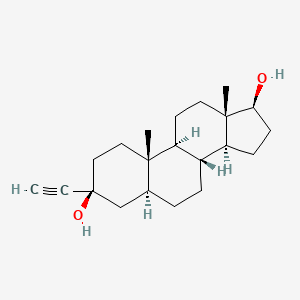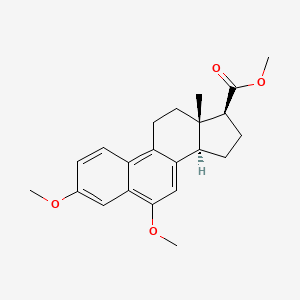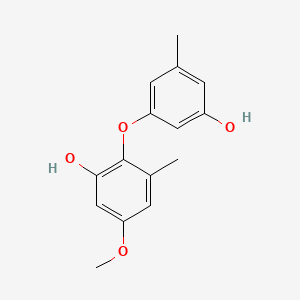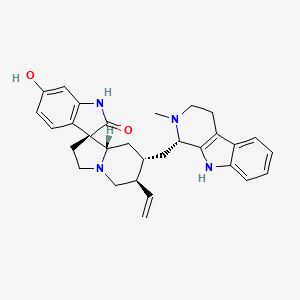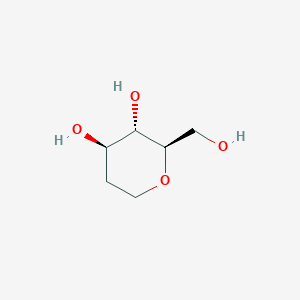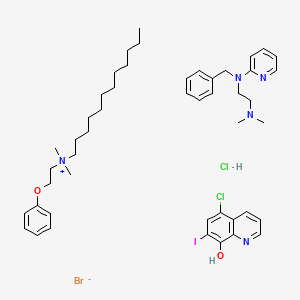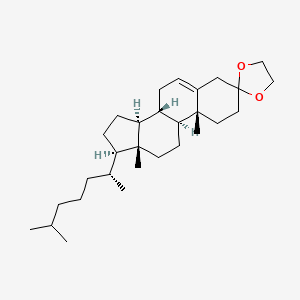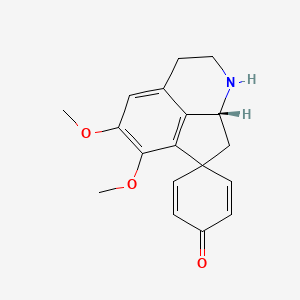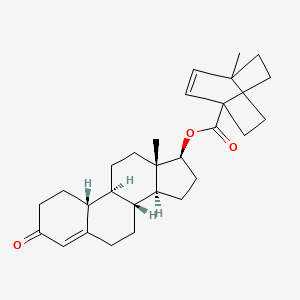
Nandrolone cyclotate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nandrolone cyclotate, also known as nandrolone ciclotate or 19-nortestosterone 17β-ciclotate, is a synthetic anabolic–androgenic steroid (AAS) of the nandrolone group. It is an androgen ester, specifically the C17β ciclotate ester of nandrolone. This compound was never marketed but has been studied for its potent and prolonged activity as an AAS when administered by intramuscular injection .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nandrolone cyclotate is synthesized by esterifying nandrolone with 4-methylbicyclo[2.2.2]oct-2-ene-1-carboxylate. The reaction typically involves the use of an acid catalyst and an organic solvent to facilitate the esterification process. The reaction conditions must be carefully controlled to ensure the formation of the desired ester without significant side reactions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale esterification processes using similar reaction conditions as in laboratory synthesis. The process would include steps for purification and quality control to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Nandrolone cyclotate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study esterification and steroid chemistry.
Biology: Investigated for its effects on cellular metabolism and protein synthesis.
Medicine: Explored for its anabolic properties and potential therapeutic uses in conditions like muscle wasting and osteoporosis.
Wirkmechanismus
Nandrolone cyclotate exerts its effects by binding to androgen receptors in target tissues. This binding induces a conformational change in the receptor, allowing it to enter the nucleus and bind to specific DNA sequences known as hormone response elements (HREs). This interaction regulates the transcription of genes involved in protein synthesis and muscle growth. Additionally, this compound may influence other signaling pathways, such as the ERK, Akt, and MAPK pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Nandrolone decanoate
- Nandrolone phenylpropionate
- Nandrolone cypionate
- Nandrolone laurate
- Nandrolone sulfate
- Nandrolone undecanoate
Uniqueness
Nandrolone cyclotate is unique due to its specific ester group, which provides a prolonged duration of action compared to other nandrolone esters. This makes it particularly effective for sustained anabolic effects when administered via intramuscular injection .
Eigenschaften
CAS-Nummer |
22263-51-0 |
|---|---|
Molekularformel |
C28H38O3 |
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 4-methylbicyclo[2.2.2]oct-2-ene-1-carboxylate |
InChI |
InChI=1S/C28H38O3/c1-26-11-14-28(15-12-26,16-13-26)25(30)31-24-8-7-23-22-5-3-18-17-19(29)4-6-20(18)21(22)9-10-27(23,24)2/h11,14,17,20-24H,3-10,12-13,15-16H2,1-2H3/t20-,21+,22+,23-,24-,26?,27-,28?/m0/s1 |
InChI-Schlüssel |
REACBNMPQDINOF-YBBIQVIJSA-N |
SMILES |
CC12CCC(CC1)(C=C2)C(=O)OC3CCC4C3(CCC5C4CCC6=CC(=O)CCC56)C |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C45CCC(CC4)(C=C5)C)CCC6=CC(=O)CC[C@H]36 |
Kanonische SMILES |
CC12CCC(CC1)(C=C2)C(=O)OC3CCC4C3(CCC5C4CCC6=CC(=O)CCC56)C |
| 22263-51-0 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[1-(4-chlorophenyl)-1-phenyl-ethoxy] ethyl]-1-methylpyrrolidine](/img/structure/B1199178.png)
